PROTAC BRD9 Degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Degradador de BRD9 PROTAC-1 es un compuesto diseñado para degradar selectivamente la proteína 9 que contiene el dominio bromodominio (BRD9). Este compuesto es un tipo de PROTAC (Quimera de direccionamiento de proteólisis), que es una molécula heterobifuncional que recluta una ligasa de ubiquitina E3 a una proteína diana, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma. El Degradador de BRD9 PROTAC-1 se utiliza como una sonda selectiva para estudiar la biología del complejo BAF, que participa en la remodelación de la cromatina y la regulación de la expresión génica .

Mecanismo De Acción

El mecanismo de acción del Degradador de BRD9 PROTAC-1 involucra los siguientes pasos:

Reclutamiento de Cereblon: La porción de ligando Cereblon de la molécula se une a la ligasa de ubiquitina E3 Cereblon.

Degradación proteasómica: El BRD9 ubiquitinado es reconocido por el proteasoma y degradado, lo que lleva a una reducción en los niveles de proteína BRD9 en la célula.

Análisis Bioquímico

Biochemical Properties

PROTAC BRD9 Degrader-1 interacts with the proteins Cereblon and BRD9 . It inhibits BRD9 with an IC50 of 13.5 nM . The nature of these interactions involves the formation of a ternary complex, leading to target ubiquitination and degradation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD9, a component of the BAF complex . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex with Cereblon and BRD9 . This leads to the ubiquitination and subsequent degradation of BRD9 . The degradation of BRD9 can result in changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . It interacts with the E3 ubiquitin ligase Cereblon to mediate the ubiquitination and degradation of BRD9

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Degradador de BRD9 PROTAC-1 implica la conjugación de un ligando para BRD9 con un ligando para la ligasa de ubiquitina E3 Cereblon. La ruta sintética generalmente incluye los siguientes pasos:

Síntesis del ligando BRD9: Esto implica la preparación de una pequeña molécula que puede unirse selectivamente a BRD9.

Síntesis del ligando Cereblon: Esto implica la preparación de una pequeña molécula que puede unirse selectivamente a la ligasa de ubiquitina E3 Cereblon.

Unión de enlace: Se utiliza una molécula de enlace para conectar el ligando BRD9 y el ligando Cereblon. El enlace se elige en función de su capacidad para proporcionar la orientación espacial adecuada para que los dos ligandos funcionen eficazmente.

Las condiciones de reacción para estos pasos suelen implicar técnicas estándar de síntesis orgánica, como reacciones de acoplamiento, purificación por cromatografía y caracterización por métodos espectroscópicos .

Métodos de producción industrial

La producción industrial del Degradador de BRD9 PROTAC-1 implicaría la ampliación de la ruta sintética descrita anteriormente. Esto requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El proceso también implicaría medidas estrictas de control de calidad para garantizar la coherencia y la reproducibilidad del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

El Degradador de BRD9 PROTAC-1 principalmente experimenta interacciones de unión en lugar de reacciones químicas tradicionales. puede participar en los siguientes tipos de reacciones:

Unión a BRD9: La porción de ligando BRD9 de la molécula se une al bromodominio de BRD9.

Unión a Cereblon: La porción de ligando Cereblon de la molécula se une a la ligasa de ubiquitina E3 Cereblon.

Ubiquitinación: La unión del Degradador de BRD9 PROTAC-1 a BRD9 y Cereblon acerca estas dos proteínas, lo que facilita la transferencia de moléculas de ubiquitina a BRD9.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis del Degradador de BRD9 PROTAC-1 incluyen:

Precursor de ligando BRD9: Una pequeña molécula que se puede modificar para unirse a BRD9.

Precursor de ligando Cereblon: Una pequeña molécula que se puede modificar para unirse a Cereblon.

Moléculas de enlace: Se pueden utilizar varias moléculas de enlace, dependiendo de las propiedades deseadas de la molécula PROTAC final.

Las condiciones de reacción suelen implicar solventes orgánicos, como el dimetilsulfóxido (DMSO), y reactivos de acoplamiento estándar, como N,N'-diisopropilcarbodiimida (DIC) y 1-hidroxi-benzotriazol (HOBt) .

Principales productos formados

El principal producto formado a partir de las reacciones que involucran al Degradador de BRD9 PROTAC-1 es la proteína BRD9 ubiquitinada, que posteriormente es degradada por el proteasoma.

Aplicaciones Científicas De Investigación

El Degradador de BRD9 PROTAC-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una sonda química para estudiar las interacciones entre BRD9 y otras proteínas, así como los efectos de la degradación de BRD9 en los procesos celulares.

Biología: Se utiliza para investigar el papel de BRD9 en la remodelación de la cromatina y la regulación de la expresión génica. También se utiliza para estudiar los efectos de la degradación de BRD9 en la viabilidad y proliferación celular.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de cánceres que dependen de BRD9, como el sarcoma sinovial y los tumores rabdoides malignos.

Comparación Con Compuestos Similares

El Degradador de BRD9 PROTAC-1 se puede comparar con otros compuestos similares, como:

dBRD9: Otro PROTAC que se dirige a BRD9 para su degradación.

BI-7273: Otro inhibidor selectivo de BRD9 que se une al bromodominio e inhibe su actividad.

La singularidad del Degradador de BRD9 PROTAC-1 radica en su capacidad para inducir la degradación de BRD9, en lugar de simplemente inhibir su actividad. Esto puede conducir a una supresión más sostenida y completa de la función de BRD9, lo que puede ser ventajoso en ciertos contextos terapéuticos .

Actividad Biológica

PROTACs (Proteolysis Targeting Chimeras) represent a novel class of therapeutics that harness the ubiquitin-proteasome system to selectively degrade target proteins. Among these, PROTAC BRD9 Degrader-1 has garnered attention for its potent activity against the bromodomain-containing protein BRD9, which is implicated in various cancers, including synovial sarcoma and rhabdoid tumors. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

This compound functions by linking a BRD9 inhibitor (such as BI-9564) with a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). This dual binding facilitates the ubiquitination and subsequent degradation of BRD9 via the proteasome pathway. The design allows for selective targeting, minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Degradation Efficacy : In HEK293 cells, this compound demonstrated significant degradation of BRD9 with a DC50 value of approximately 500 nM , indicating its potency in reducing BRD9 levels. A time-course study revealed rapid degradation, achieving over 90% loss of BRD9 within 6 hours of treatment .

- Selectivity : Compared to other PROTACs like VZ185 and dBRD9, this compound exhibited selective degradation of BRD9 without affecting BRD7 levels. This selectivity was confirmed in both standard and HiBiT-tagged cell lines .

Data Table: Comparative Biological Activity

| Compound | Target Protein | DC50 (nM) | Selectivity | Cell Line |

|---|---|---|---|---|

| This compound | BRD9 | 500 | High | HEK293 |

| VZ185 | BRD7/BRD9 | 4.5/1.8 | Moderate | EOL |

| dBRD9 | BRD9 | 56.6 | High | MOLM-13 |

| CW-3308 | BRD9 | <10 | Very High | HS-SY-II |

Case Study 1: Efficacy in Cancer Cell Lines

In a study focusing on acute myeloid leukemia (AML) cell lines, this compound exhibited significant antiproliferative effects, supporting its potential as a therapeutic agent. The compound's IC50 was recorded at 13.5 nM , showcasing its effectiveness in inhibiting cell growth while selectively targeting BRD9 .

Case Study 2: In Vivo Studies

In preclinical models involving xenografts derived from synovial sarcoma cells, oral administration of PROTACs similar to BRD9 Degrader-1 resulted in over 90% reduction of BRD9 protein levels within tumor tissues. These findings indicate not only the compound's potency but also its potential for oral bioavailability and therapeutic application in vivo .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

- Co-treatment Studies : Co-treatment with inhibitors targeting the ubiquitin-proteasome system confirmed that degradation mediated by PROTACs can be rescued by blocking proteasomal activity, validating the mechanism of action .

- Pharmacodynamics : The pharmacodynamic profile suggests that low doses can achieve sustained degradation effects due to the sub-stoichiometric nature of PROTACs .

Propiedades

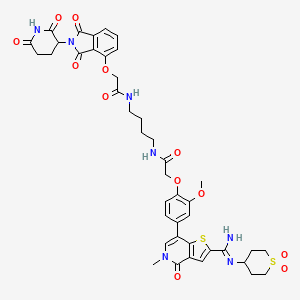

IUPAC Name |

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLHUPGCPDURJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45N7O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.